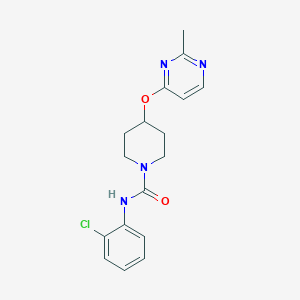

N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in literature, offering insights into potential methodologies that could be applied to N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide. For example, a related compound, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, can be achieved through coupling between specific carboxamide and ethan-1-ol derivatives (Shahinshavali et al., 2021).

Molecular Structure Analysis

Studies on compounds with similar molecular frameworks have used various analytical methods to understand their structure. For instance, molecular interaction studies using AM1 molecular orbital methods have been conducted to analyze conformations and energetics of related compounds (J. Shim et al., 2002).

Chemical Reactions and Properties

Research into the chemical reactions and properties of closely related molecules has provided insights that could be extrapolated to N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide. This includes studies on the synthesis and bioactivity of related compounds, highlighting their reactions under various conditions and potential bioactive properties (Xue Si-jia, 2011).

Aplicaciones Científicas De Investigación

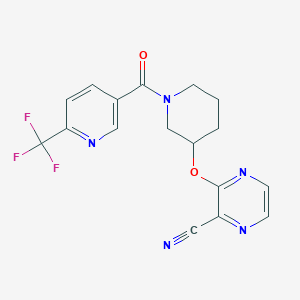

Pharmacological Research

Antitubercular Activity : A study by Asif (2014) explored modifications of isoniazid (INH) structures, including derivatives related to N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, evaluating their anti-tubercular activity against various Mycobacterium strains. The derivatives displayed significant activity, highlighting their potential as new leads for anti-TB compounds Asif, 2014.

Chemical Synthesis and Drug Development

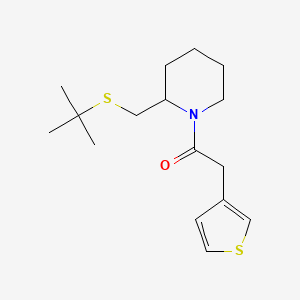

Development of Antithrombotic Drugs : Saeed et al. (2017) reviewed synthetic methods for (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, discussing the advantages and challenges of various synthetic methodologies. This research underscores the importance of chemical synthesis techniques in the development of clinically relevant compounds Saeed et al., 2017.

N-Heterocycle Synthesis : Philip et al. (2020) highlighted the application of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, including piperidines, as crucial for developing therapeutically applicable compounds and natural product synthesis. This review emphasizes the role of chiral sulfinamides in generating structurally diverse and pharmacologically relevant molecules Philip et al., 2020.

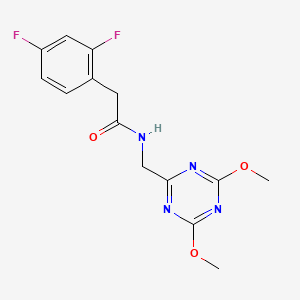

Molecular Interactions and Biological Applications

DNA Interaction : Research by Issar and Kakkar (2013) on Hoechst 33258, a minor groove binder of DNA, and its analogues, provides insight into the structural requirements for DNA interaction. This research is crucial for understanding how chemical modifications can influence drug-DNA interactions, potentially leading to novel therapeutic agents Issar & Kakkar, 2013.

Environmental Impact Studies

Organochlorine Compounds : Krijgsheld and Gen (1986) assessed the impact of chlorophenols, including 2-chlorophenol, on the aquatic environment. Their comprehensive review of toxic effects and environmental persistence highlights the environmental implications of chlorophenol derivatives Krijgsheld & Gen, 1986.

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-12-19-9-6-16(20-12)24-13-7-10-22(11-8-13)17(23)21-15-5-3-2-4-14(15)18/h2-6,9,13H,7-8,10-11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMAIBXMGMBPIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2484627.png)

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2484629.png)

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2484644.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline](/img/structure/B2484647.png)

![N-[2-[(2-Chloroacetyl)amino]-4-fluorophenyl]pyridine-2-carboxamide](/img/structure/B2484648.png)

![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2484650.png)